2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-17-7-5-6-8-21(17)30-24(33)16-35-27-20(15-29)25(18-9-11-19(34-4)12-10-18)26-22(31-27)13-28(2,3)14-23(26)32/h5-12,25,31H,13-14,16H2,1-4H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZBTHHEQGNXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its structure features a hexahydroquinoline core, a cyano group, and various aromatic substituents that may contribute to its biological activity. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.
Synthesis
The synthesis of the target compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the hexahydroquinoline core : This involves cyclization reactions of appropriate amines and carbonyl compounds.
- Introduction of the cyano group : This can be achieved through nucleophilic substitution or addition reactions.
- Attachment of the methoxyphenyl and methylphenyl groups : These groups are usually introduced via electrophilic aromatic substitution.
The final product is purified using crystallization techniques to obtain a high yield and purity.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance:
- Mechanism of Action : Compounds featuring a hexahydroquinoline structure have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Case Study : A related compound demonstrated an IC50 value of 0.09 μM against leukemia cells, indicating potent antitumor effects . While specific data on the title compound is limited, its structural similarities suggest it may possess comparable activity.
Antimicrobial Properties
The presence of the sulfanyl group in the compound may enhance its antimicrobial properties. Sulfur-containing compounds are known for their ability to disrupt microbial membranes and inhibit growth.
- Research Findings : Studies have shown that related compounds exhibit broad-spectrum antimicrobial activity against various bacterial strains . The mechanism often involves interference with bacterial cell wall synthesis or function.
Structure-Activity Relationship (SAR)
Understanding the relationship between structure and biological activity is crucial for optimizing drug design:
| Structural Feature | Activity Implication |
|---|---|
| Hexahydroquinoline Core | Essential for antitumor activity |
| Cyano Group | Enhances lipophilicity and potential binding sites |
| Methoxy Group | May improve bioavailability and reduce toxicity |
| Sulfanyl Linkage | Potentially increases antimicrobial efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
